molecular formula C11H12O4 B2713962 1-Hydroxy-6-methoxyindane-1-carboxylic acid CAS No. 1526530-81-3

1-Hydroxy-6-methoxyindane-1-carboxylic acid

Cat. No. B2713962
M. Wt: 208.213
InChI Key: UWDTUVALFSAXLL-UHFFFAOYSA-N
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Description

1-Hydroxy-6-methoxyindane-1-carboxylic acid, also known as 6-Hydroxy-1-methoxyindan-1-carboxylic acid, is a chemical compound that belongs to the class of indane carboxylic acids. It is an important compound in the field of organic chemistry and has been the subject of extensive research due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Hydroxy-6-methoxyindane-1-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials
4-methoxybenzaldehyde, 2-nitrobenzaldehyde, ethyl acetoacetate, sodium ethoxide, sodium borohydride, acetic anhydride, sulfuric acid, sodium hydroxide, hydrochloric acid, sodium bicarbonate, magnesium sulfate, methanol, ethyl acetate, wate

Reaction
Step 1: Synthesis of 2-nitro-4-methoxybenzaldehyde by nitration of 4-methoxybenzaldehyde with a mixture of nitric and sulfuric acid., Step 2: Synthesis of 2-nitro-6-methoxyindan-1-one by condensation of 2-nitro-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide., Step 3: Reduction of 2-nitro-6-methoxyindan-1-one to 1-amino-6-methoxyindan-2-one using sodium borohydride in methanol., Step 4: Synthesis of 1-Hydroxy-6-methoxyindane-1-carboxylic acid by hydrolysis of 1-amino-6-methoxyindan-2-one with hydrochloric acid followed by oxidation with sodium nitrite and acetic anhydride in the presence of sulfuric acid., Step 5: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate., Step 6: Drying of the organic layer with magnesium sulfate and evaporation of the solvent to obtain the target compound.

Mechanism Of Action

The mechanism of action of 1-Hydroxy-6-methoxyindane-1-carboxylic acid is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways involved in inflammation and oxidative stress.

Biochemical And Physiological Effects

Studies have shown that 1-Hydroxy-6-methoxyindane-1-carboxylic acid exhibits a number of biochemical and physiological effects. These include inhibition of the production of pro-inflammatory cytokines, reduction of oxidative stress, and modulation of various signaling pathways involved in inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Hydroxy-6-methoxyindane-1-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, the compound exhibits a number of interesting biochemical and physiological effects, which make it a potential candidate for further research. However, one of the main limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can fully elucidate its effects.

Future Directions

There are a number of potential future directions for research on 1-Hydroxy-6-methoxyindane-1-carboxylic acid. One of the most promising directions is in the field of drug development. Recent studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully elucidate the mechanism of action of this compound, which could lead to the development of new drugs that target specific signaling pathways involved in inflammation and oxidative stress. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in clinical settings.

Scientific Research Applications

1-Hydroxy-6-methoxyindane-1-carboxylic acid has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicine. Recent studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as arthritis, cancer, and cardiovascular diseases.

properties

IUPAC Name

1-hydroxy-6-methoxy-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-8-3-2-7-4-5-11(14,10(12)13)9(7)6-8/h2-3,6,14H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDTUVALFSAXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2(C(=O)O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-6-methoxyindane-1-carboxylic acid

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